molecular formula C12H15ClFN3 B1476608 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine CAS No. 2097989-15-4

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine

Cat. No.: B1476608
CAS No.: 2097989-15-4
M. Wt: 255.72 g/mol
InChI Key: WFANGQIKENMPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C12H15ClFN3. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Pharmacophore Design and Inhibitory Activity

Compounds with a pyrimidine scaffold, such as 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine, have been explored for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of such compounds reveal their potential in pharmacophore development for higher binding selectivity and potency against p38 MAP kinase, compared to reference compounds like SB203580. This has led to advancements in understanding the molecular interactions and structural requirements for the development of potent kinase inhibitors (Scior et al., 2011).

Synthesis of Pyrimidine Scaffolds

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to this compound, highlights the utility of hybrid catalysts in medicinal and pharmaceutical industries. These scaffolds are pivotal for broader synthetic applications and bioavailability, emphasizing the importance of innovative synthetic pathways that employ diversified catalysts for the development of lead molecules (Parmar et al., 2023).

Biological Significance and Optical Sensors

Pyrimidine derivatives, including structures similar to this compound, serve as exquisite sensing materials owing to their capacity to form coordination and hydrogen bonds. These derivatives not only have a range of biological and medicinal applications but also function as optical sensors, underlining their versatility and significance in the development of new sensing probes (Jindal & Kaur, 2021).

Anti-inflammatory and Anti-Alzheimer's Agents

Research developments have also illuminated the anti-inflammatory activities and structure-activity relationships of pyrimidine derivatives. These compounds exhibit potent anti-inflammatory effects through their inhibitory response against key inflammatory mediators, providing insights for the development of novel anti-inflammatory agents (Rashid et al., 2021). Furthermore, pyrimidine scaffolds have been investigated for their medicinal perspectives as anti-Alzheimer's agents, emphasizing their potential in the treatment of neurological disorders (Das et al., 2021).

Optoelectronic Materials

The inclusion of pyrimidine fragments in π-extended conjugated systems demonstrates their value in creating novel optoelectronic materials. These materials are essential for the development of organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, highlighting the diverse applications of pyrimidine derivatives beyond their biological activities (Lipunova et al., 2018).

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-[3-(fluoromethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN3/c13-10-5-11(16-12(15-10)9-1-2-9)17-4-3-8(6-14)7-17/h5,8-9H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFANGQIKENMPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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